tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R,4R)-4-(3-fluorobenzylamino)-cyclohexylcarbamate** is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a cyclohexyl ring substituted with a fluorobenzylamino group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzylamino group: This step involves the substitution of a hydrogen atom on the cyclohexyl ring with a fluorobenzylamino group, often using nucleophilic substitution reactions.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where a tert-butyl group is introduced to form the carbamate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorobenzylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Carbamates are known for their activity as enzyme inhibitors, and this compound could be studied for its effects on specific biological targets.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate would depend on its specific interactions with molecular targets. Typically, carbamates act by inhibiting enzymes through the formation of a covalent bond with the active site. This compound may target specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(benzylamino)-cyclohexylcarbamate**: Similar structure but without the fluorine atom.
- tert-Butyl (1R,4R)-4-(methylamino)-cyclohexylcarbamate**: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
The presence of the fluorine atom in tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its non-fluorinated analogs.
Properties
IUPAC Name |
tert-butyl N-[4-[(3-fluorophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXRKVKEPGMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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